N-Furfurylformamide

Description

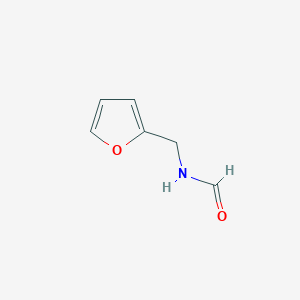

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-5-7-4-6-2-1-3-9-6/h1-3,5H,4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZUCHVCRRKTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222996 | |

| Record name | N-Furfurylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72693-10-8 | |

| Record name | N-Furfurylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072693108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Furfurylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(furan-2-yl)methyl]formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FURFURYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNW8B4DQ35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Furfurylformamide chemical properties and structure

An In-depth Technical Guide to the Core Chemical Properties and Structure of N-Furfurylformamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Furfurylformamide, a derivative of the versatile furan family, presents a unique combination of a formamide group and a furan moiety. This guide provides a comprehensive technical overview of its core chemical properties, molecular structure, and spectroscopic characteristics. We delve into established synthesis methodologies, reactivity, and stability considerations crucial for its application in research and development. Furthermore, this document explores the potential applications of N-Furfurylformamide, particularly within the realms of biochemical research and as a scaffold in drug discovery, while also addressing essential safety and handling protocols. This guide is intended to be a foundational resource for scientists and professionals investigating the utility of this compound.

Molecular Structure and Stereochemistry

N-Furfurylformamide, with the IUPAC name N-(furan-2-ylmethyl)formamide, is an achiral molecule. Its structure is characterized by a central formamide functional group where the nitrogen atom is substituted with a furfuryl group.[1]

A key feature of the formamide group is the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a resonance hybrid. This gives the C-N bond significant double-bond character, which restricts rotation and influences the planarity of the amide group.[2]

Structural Identifiers

| Identifier | Value |

| Molecular Formula | C₆H₇NO₂[1] |

| Molecular Weight | 125.13 g/mol [3] |

| CAS Number | 72693-10-8[1] |

| SMILES | C1=COC(=C1)CNC=O[3] |

| InChI | InChI=1S/C6H7NO2/c8-5-7-4-6-2-1-3-9-6/h1-3,5H,4H2,(H,7,8)[1] |

| InChIKey | RAZUCHVCRRKTKX-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical properties of N-Furfurylformamide are summarized in the table below. These properties are essential for its handling, purification, and use in various experimental setups.

| Property | Value | Source |

| Boiling Point | 309.4°C at 760 mmHg | [4] |

| Density | 1.125 g/cm³ | [4] |

| Flash Point | 140.9°C | [4] |

| Vapor Pressure | 0.000642 mmHg at 25°C | [4] |

| Topological Polar Surface Area | 42.2 Ų | [3] |

Solubility Profile: Quantitative solubility data for N-Furfurylformamide is not extensively documented in publicly available literature. However, based on its structure, a qualitative assessment can be made. The presence of the polar formamide group, capable of acting as a hydrogen bond donor and acceptor, suggests solubility in polar organic solvents. Structurally related compounds, such as N-butylformamide, are known to be soluble in water and most organic solvents. Therefore, N-Furfurylformamide is anticipated to be soluble in alcohols, acetone, and other polar organic solvents. Its solubility in water is likely to be moderate due to the hydrophobic nature of the furan ring.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the methylene bridge, the formyl proton, and the amide proton. The chemical shifts of the furan protons will be in the aromatic region, influenced by the oxygen heteroatom. The methylene protons will appear as a doublet, coupled to the amide proton. The formyl proton will be a singlet, and the amide proton will likely be a broad signal.

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in different chemical environments. The carbonyl carbon will have the largest chemical shift. The four carbons of the furan ring will appear in the aromatic region, and the methylene carbon will be in the aliphatic region.

Expected Chemical Shifts:

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan-H | 6.2 - 7.4 | 105 - 150 |

| -CH₂- | ~4.5 (d) | 35 - 45 |

| N-H | 6.0 - 8.0 (broad) | - |

| -CHO | ~8.2 (s) | 160 - 165 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-Furfurylformamide is expected to be dominated by absorptions from the N-H, C-H, C=O, and C-O bonds.

Expected IR Absorption Bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 (broad) |

| C-H (furan) | Stretching | > 3000 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (amide) | Stretching | 1650 - 1680 (strong) |

| C=C (furan) | Stretching | ~1500 - 1600 |

| C-O (furan) | Stretching | ~1000 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-Furfurylformamide, the molecular ion peak [M]⁺ would be observed at m/z = 125. The fragmentation pattern would likely involve the cleavage of the bond between the furan ring and the methylene group, leading to a prominent furfuryl cation at m/z = 81. Other fragments corresponding to the loss of CO and other small molecules would also be expected.

Expected Mass-to-Charge Ratios (m/z):

| Fragment | m/z |

|---|---|

| [M]⁺ | 125 |

| [M-CHO]⁺ | 96 |

| [C₅H₅O]⁺ (furfuryl cation) | 81 |

Synthesis and Purification

N-Furfurylformamide can be synthesized through several routes, with the most common being the formylation of furfurylamine.

Representative Experimental Protocol: Formylation of Furfurylamine with Ethyl Formate

This protocol is a representative method for the synthesis of N-Furfurylformamide.

Materials:

-

Furfurylamine

-

Ethyl formate

-

Solvent (e.g., Tetrahydrofuran - THF)

-

Optional: Catalyst (e.g., Novozym 435 for enzymatic reaction)[4]

Procedure:

-

In a round-bottom flask, dissolve furfurylamine in an appropriate solvent such as THF.

-

Add an equimolar amount or a slight excess of ethyl formate to the solution.

-

If using a catalyst, add it to the reaction mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., 20°C) for a sufficient period to ensure complete reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure N-Furfurylformamide.

Reactivity and Stability

The reactivity of N-Furfurylformamide is dictated by its two main functional components: the furan ring and the formamide group.

-

Furan Ring: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution. It can also undergo reactions such as Diels-Alder cycloadditions.

-

Formamide Group: The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions to yield furfurylamine and formic acid. The N-H proton is weakly acidic.

Stability: N-Furfurylformamide should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents.[5] Like many organic compounds, it may be sensitive to light and should be stored in an amber bottle. Stability studies, including forced degradation under various stress conditions (acid, base, oxidation, heat, light), are recommended to establish a re-test period and appropriate storage conditions for long-term use.[6][7][8]

Applications in Research and Drug Development

While N-Furfurylformamide itself is not an approved drug, its structural motifs are of interest to medicinal chemists.

Biochemical Probe: N-Furfurylformamide has been used as a pseudo-substrate for formylmethanofuran-converting enzymes in methanogenic bacteria. This indicates its utility in studying the binding and catalytic mechanisms of these enzymes.

Scaffold for Drug Discovery: The furan ring is a common scaffold in many biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including antimicrobial and anticancer effects.[9][10] For instance, the nitrofuran derivative nifuroxazide is an antibacterial agent with recently discovered anticancer and anti-inflammatory properties.[9] Therefore, N-Furfurylformamide can serve as a valuable starting material or fragment for the synthesis of novel compounds with potential therapeutic applications. Its derivatives could be explored for a variety of biological targets.

Safety and Handling

N-Furfurylformamide is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.

GHS Hazard Classification: [3]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage (Category 1): Causes serious eye damage.

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

References

- Ismiyarto, I., Ngadiwiyana, N., Windarti, T., & Haq, M. S. (2017). Synthesis of Furfural from Water Hyacinth (Eichornia croassipes).

- Royal Society of Chemistry. (2009).

-

National Center for Biotechnology Information. (n.d.). N-Furfurylformamide. PubChem. Retrieved from [Link]

-

LookChem. (n.d.). N-furfurylformamide. LookChem. Retrieved from [Link]

- McMurry, J. (n.d.). 13C NMR Spectroscopy: Signal Averaging and FT–NMR. In Organic Chemistry.

- Michigan State University Department of Chemistry. (n.d.). 13C-NMR.

- Global Substance Registration System. (n.d.). N-FURFURYLFORMAMIDE. gsrs.

-

National Institute of Standards and Technology. (n.d.). Formamide. NIST Chemistry WebBook. Retrieved from [Link]

- Safo, M. K., et al. (2024). The antisickling agent, 5‐hydroxymethyl‐2‐furfural: Other potential pharmacological applications.

- European Medicines Agency. (2023).

- Abdel-Wahab, B. F., et al. (2023). Pharmacological updates of nifuroxazide: Promising preclinical effects and the underlying molecular mechanisms. PubMed.

- ChemicalBook. (n.d.). Furfural(98-01-1) 1H NMR spectrum. ChemicalBook.

- SpectraBase. (n.d.). N-Vinylformamide. SpectraBase.

- ResearchGate. (n.d.). The Fourier transform infrared (FT‐IR) spectra of NVF, PNVF, and...

- ChemicalBook. (n.d.). N-Methylformamide(123-39-7) IR Spectrum. ChemicalBook.

- Laverman, P., et al. (n.d.).

- Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals.

-

National Institute of Standards and Technology. (n.d.). 2-Furanmethanamine. NIST Chemistry WebBook. Retrieved from [Link]

- Intertek. (n.d.). ICH STABILITY STORAGE & cGMP STABILITY STUDIES.

- ChemicalBook. (n.d.). Formamide(75-12-7) 1H NMR spectrum. ChemicalBook.

- LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Eurofins. (2024). Stability Testing - Pharmaceutical Products. Eurofins Nederland.

- National Institute of Standards and Technology. (n.d.). Furan, 2-(2-furanylmethyl)-5-methyl-. NIST Chemistry WebBook.

-

National Institute of Standards and Technology. (n.d.). Furfural. NIST Chemistry WebBook. Retrieved from [Link]

- Coriolis Pharma. (n.d.). Stability Studies.

- National Institute of Standards and Technology. (n.d.). Formamide, N-methyl-. NIST Chemistry WebBook.

- Chemotion. (2024). 13C nuclear magnetic resonance spectroscopy (13C NMR).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Furfurylformamide | C6H7NO2 | CID 194461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. cdn.intertek.com [cdn.intertek.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Stability Testing - Pharmaceutical Products [eurofins.nl]

- 8. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 9. Pharmacological updates of nifuroxazide: Promising preclinical effects and the underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Introduction: Unveiling a Niche yet Significant Furan Derivative

An In-Depth Technical Guide to N-Furfurylformamide (CAS: 72693-10-8)

N-Furfurylformamide (NFF), identified by CAS number 72693-10-8, is a formamide derivative of furfurylamine.[1][2] While not a household name in the broader chemical industry, this molecule holds specific and significant value within niche areas of biochemical and microbiological research. Its structure, featuring a furan ring—a common motif in biomass-derived chemistry—linked to a formamide group, underpins its unique utility.[3] This guide provides a comprehensive technical overview of N-Furfurylformamide, from its fundamental physicochemical properties and synthesis to its specialized applications, analytical methodologies, and safety protocols, tailored for professionals in research and development.

Physicochemical and Structural Properties

A precise understanding of a molecule's physical and chemical identity is foundational to its application. N-Furfurylformamide is an achiral molecule with a molecular weight of approximately 125.13 g/mol .[2][4] Its key identifiers and computed properties are summarized below.

Table 1: Core Chemical and Physical Data for N-Furfurylformamide

| Property | Value | Source |

| CAS Number | 72693-10-8 | [2][4][5] |

| Molecular Formula | C₆H₇NO₂ | [2][4][5] |

| Molecular Weight | 125.13 g/mol | [2][4] |

| IUPAC Name | N-(furan-2-ylmethyl)formamide | [4] |

| Synonyms | N-(2-furanylmethyl)-Formamide, 2-furylmethylformamide | [4][5] |

| Boiling Point | 309.4°C at 760 mmHg | [5] |

| Flash Point | 140.9°C | [5] |

| Density | 1.125 g/cm³ | [5] |

| Vapor Pressure | 0.000642 mmHg at 25°C | [5] |

| InChI | InChI=1S/C₆H₇NO₂/c8-5-7-4-6-2-1-3-9-6/h1-3,5H,4H₂,(H,7,8) | [2][4] |

| InChIKey | RAZUCHVCRRKTKX-UHFFFAOYSA-N | [2][4] |

| SMILES | C1=COC(=C1)CNC=O | [2][4] |

Synthesis Pathways and Precursor Chemistry

The synthesis of N-Furfurylformamide is primarily achieved through the formylation of its precursor, furfurylamine. Furfurylamine itself is a key bio-based chemical, typically produced via the reductive amination of furfural, which is derived from the hemicellulose fraction of lignocellulosic biomass.[3][6][7] This connection to renewable feedstocks is a critical aspect of its production logic, aligning with modern green chemistry principles.[8]

Two notable synthesis routes for N-Furfurylformamide are documented:

-

Enzymatic Synthesis: A highly efficient and green method involves the reaction of furan-2-ylmethanamine (furfurylamine) with formic acid ethyl ester (ethyl formate). This reaction is catalyzed by Novozyme 435 (Candida antarctica lipase B), an immobilized lipase, in a solvent like tetrahydrofuran at a mild temperature of 20°C. This enzymatic approach boasts a high yield of 99.0%.[5] The use of an enzyme catalyst is a deliberate choice to enhance selectivity and minimize harsh reaction conditions and byproducts, which is a hallmark of sustainable chemical synthesis.

-

Chemo-catalytic Synthesis: An alternative route involves the reaction of furfural directly with formamide in the presence of formic acid at an elevated temperature (180°C) for a very short duration (0.05h), achieving a 98.0% yield.[5] This method leverages readily available starting materials but requires more energy-intensive conditions.

Experimental Workflow: Enzymatic Synthesis of N-Furfurylformamide

The following diagram illustrates the workflow for the high-yield, enzyme-catalyzed synthesis route.

Core Application: A Probe in Methanogenesis Research

The primary and most scientifically significant application of N-Furfurylformamide is its use as a pseudo-substrate for key enzymes in the metabolic pathway of methanogenic archaea.[9] Methanogens are microorganisms that produce methane as a metabolic byproduct; their biochemistry is of great interest in fields ranging from global carbon cycling to biofuel production.

In this context, a coenzyme called methanofuran is essential for the initial step of CO₂ reduction to methane.[9] The active part of methanofuran is an N-substituted furfurylamine. N-Furfurylformamide structurally mimics this essential component.

Specifically, it has been shown to act as a substrate for two critical enzymes:

-

Formylmethanofuran dehydrogenase

-

Formylmethanofuran:tetrahydromethanopterin formyltransferase

While it binds to these enzymes with a higher apparent Michaelis constant (Km) and lower maximum velocity (Vmax) compared to the natural substrate, its ability to be processed at all is remarkable.[9] This finding was crucial in establishing that the furfurylamine moiety is the minimum structural requirement for substrate binding and recognition by these enzymes.[9] Therefore, N-Furfurylformamide serves as an invaluable tool for researchers to study enzyme kinetics, active site architecture, and the mechanism of C1 metabolism in these unique organisms.

Conceptual Diagram: N-Furfurylformamide as a Pseudo-Substrate

The diagram below illustrates the relationship between the natural enzyme pathway and the role of N-Furfurylformamide as a competitive inhibitor and pseudo-substrate.

Sources

- 1. Signature Products [benchchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Furfurylformamide | C6H7NO2 | CID 194461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-furfurylformamide as a pseudo-substrate for formylmethanofuran converting enzymes from methanogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name N-(furan-2-ylmethyl)formamide synthesis precursors

CAS: 72693-10-8

Formula:

Part 1: Executive Summary & Retrosynthetic Logic

N-(furan-2-ylmethyl)formamide (N-furfurylformamide) is a critical intermediate in organic synthesis, primarily serving as the immediate precursor to furfuryl isocyanide , a vital component in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. It also serves as a scaffold in the development of peptidomimetics and furan-based pharmacophores.

The synthesis hinges on the formylation of furfurylamine . Unlike simple aliphatic amines, the furan ring introduces a specific constraint: acid sensitivity . The furan ring is prone to hydrolytic ring-opening and polymerization under strongly acidic conditions (yielding diketones). Therefore, the synthetic strategy must prioritize neutral to mildly acidic/basic conditions .

Retrosynthetic Analysis

The most reliable disconnection is the amide bond. We trace the target back to two primary precursors:

-

The Amine Donor: Furfurylamine (2-aminomethylfuran).

-

The Formyl Donor: Ethyl formate or Formic acid (activated).

Figure 1: Retrosynthetic pathway tracing the target back to biomass-derived furfural.

Part 2: Critical Precursor Analysis

Success in this synthesis is 80% dependent on the quality of the precursors.

Furfurylamine (The Nucleophile)

-

Source: Produced via reductive amination of furfural.

-

Critical Attribute: Air and light sensitive. It absorbs atmospheric

to form carbamates and oxidizes to dark tars upon prolonged exposure to air. -

Pre-Reaction Protocol: If the starting material is dark brown or viscous, it must be distilled under reduced pressure (bp 145°C at atm, ~45°C at 15 mmHg) prior to use. Use freshly distilled amine for yields >90%.

Ethyl Formate (The Electrophile - Route A)

-

Role: Acts as both reagent and solvent.[2]

-

Boiling Point: 54°C.

-

Advantage: The byproduct is ethanol, which is easily removed. It avoids the strong acidity of formic acid.

-

Handling: Requires an efficient reflux condenser (double-surface or dimroth) to prevent loss of reagent during heating.

Acetic Formic Anhydride (The Electrophile - Route B)

-

Role: Highly reactive formylating agent prepared in situ.

-

Advantage: Reaction proceeds at

to RT; useful if the specific furan derivative is thermally unstable. -

Disadvantage: Atom economy is lower; produces acetic acid byproduct.

Part 3: Experimental Protocols

Method A: The "Gold Standard" (Ethyl Formate Reflux)

This method is recommended for scale-up and general laboratory synthesis due to its high atom economy and simple workup.

Reaction Scheme:

Step-by-Step Workflow

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a high-efficiency reflux condenser. Top the condenser with a drying tube (

or -

Charging: Add Furfurylamine (1.0 equiv) to the RBF.

-

Reagent Addition: Add Ethyl Formate (5.0 - 10.0 equiv).

-

Note: The large excess serves as the solvent and drives the equilibrium forward.

-

-

Reaction: Heat the mixture to reflux (Bath temp: 60-65°C) for 4–12 hours.

-

Monitoring: Monitor by TLC (SiO2, 100% EtOAc or MeOH/DCM 5:95). The amine spot (ninhydrin active) should disappear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solution on a rotary evaporator to remove excess ethyl formate and the ethanol byproduct.

-

Critical: Do not overheat the bath (>50°C) during evaporation to prevent thermal degradation.

-

-

Purification: The residue is typically a pale yellow oil or low-melting solid.

-

If purity is <95% (NMR), perform a short-path vacuum distillation (high vacuum required).

-

Alternatively, pass through a short pad of silica gel eluting with EtOAc.

-

Yield Expectation: 85–95%

Method B: Catalytic/Solvent-Free (Formic Acid)

Useful for rapid synthesis on smaller scales.

-

Mixing: Combine Furfurylamine (1.0 equiv) and Formic Acid (1.2 equiv) in a flask.

-

Exotherm Warning: The acid-base reaction is exothermic. Add acid dropwise at

.

-

-

Dehydration: Add a catalytic amount of anhydrous Sodium Formate or simply heat the mixture to 100°C with a Dean-Stark trap (using Toluene as entrainer) to remove water.

-

Risk: Prolonged heating with formic acid can degrade the furan ring. Method A is preferred for purity.

Part 4: Characterization & Data

Researchers often misinterpret the NMR of formamides due to Rotamerism . The

| Property | Value / Observation |

| Physical State | Pale yellow oil or low-melting solid. |

| TLC ( | ~0.4 (EtOAc:Hexane 1:1) - varies by plate. |

| CHO proton: Two signals (rotamers) typically around | |

| IR Spectroscopy | Strong Amide I band ( |

Self-Validation Check:

-

If the NMR shows split peaks for the formyl proton and the methylene protons, do not discard . This is intrinsic to the molecule, not an impurity.

-

If the spectrum shows peaks around

2.0-2.5 (multiplets) and loss of aromaticity, the furan ring has opened (acid damage).

Part 5: Downstream Application (Isocyanide Synthesis)

Most researchers synthesize N-furfurylformamide to convert it to Furfuryl Isocyanide (CAS: 72693-10-8 derivative).

Dehydration Protocol:

-

Dissolve N-furfurylformamide in dry DCM (

). -

Add Triethylamine (3.0 equiv).

-

Add

(1.1 equiv) dropwise (maintain -

Quench with

(aq). -

Safety: Isocyanides are foul-smelling. Work in a high-flow fume hood.

Part 6: Process Visualization

Figure 2: Operational workflow for the synthesis via Ethyl Formate.

References

-

Vertex AI Search . (2025). Synthesis of N-furfurylformamide synthesis ethyl formate protocol. 3[4][5]

-

National Institutes of Health (NIH) . (2025). N-Furfurylformamide | C6H7NO2 | CID 194461 - PubChem. 1[5]

-

Phelps, I. K., & Deming, C. D. (1907).[6] The Preparation of Formamide from Ethyl Formate and Ammonium Hydroxide. American Journal of Science. 6

-

ChemScene . (2025). N-(Furan-2-ylmethyl)-2-hydroxy-N-methylacetamide (Related Structure/Precursor Data). 7[4]

Sources

- 1. N-Furfurylformamide | C6H7NO2 | CID 194461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ajsonline.org [ajsonline.org]

- 7. chemscene.com [chemscene.com]

Physical and Chemical Properties of N-Furfurylformamide: A Technical Guide

Executive Summary

N-Furfurylformamide (N-(furan-2-ylmethyl)formamide) is a specialized heterocyclic amide serving as a critical intermediate in the synthesis of furan-based pharmaceuticals and agrochemicals.[1][2] Unlike its more common analog, furfurylamine, this compound possesses a formyl protecting group that modulates the nucleophilicity of the nitrogen atom while preserving the sensitive furan ring.

This guide addresses a critical gap in the literature: the frequent conflation of N-Furfurylformamide with 2-Furamide. It provides verified physicochemical data, synthesis protocols, and spectroscopic analysis, specifically tailored for research and development applications.

Part 1: Molecular Identity & Structural Analysis

Disambiguation and Identification

A common error in chemical databases is the association of CAS 609-38-1 with N-Furfurylformamide. This CAS number correctly refers to 2-Furamide (Furan-2-carboxamide), a structural isomer where the amide is directly attached to the furan ring.

Target Compound Identity:

-

Preferred Name: N-Furfurylformamide[1]

-

IUPAC Name: N-(Furan-2-ylmethyl)formamide[1]

-

CAS Registry Number: 72693-10-8 [1]

-

SMILES: C1=COC(=C1)CNC=O

Structural Characteristics

The molecule consists of a furan ring linked by a methylene bridge to a formamide group. The formamide moiety exhibits restricted rotation around the C-N bond, leading to the presence of cis and trans rotamers observable in NMR spectroscopy at room temperature.

Part 2: Physical Characterization

The following data aggregates experimental observations and high-confidence predictive models essential for handling and processing.

| Property | Value | Context/Notes |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation or acid exposure. |

| Density | 1.125 ± 0.06 g/cm³ | Predicted at 20°C. |

| Boiling Point | ~309°C (760 mmHg) | Theoretical. Decomposition likely occurs before reaching this temperature. |

| Distillation BP | 110–120°C (Predicted) | At reduced pressure (1–5 mmHg). Vacuum distillation is required. |

| Solubility | High | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂, CHCl₃. |

| Water Solubility | Moderate | Soluble, but extraction from water is efficient with chlorinated solvents. |

| Refractive Index | ~1.490 | Estimated based on furfurylamine derivatives. |

| Flash Point | ~140°C | Closed cup (Predicted). |

Organoleptic Properties: Faint, amide-like odor.[3] Lacks the pungent "fishy" amine odor of its precursor, furfurylamine.

Part 3: Spectroscopic Profile (NMR Analysis)

A defining feature of N-Furfurylformamide is the rotameric equilibrium of the formamide group.

¹H NMR Interpretation (CDCl₃, 400 MHz)

The spectrum typically displays two sets of signals due to the slow interconversion of rotamers (approx. 80:20 to 60:40 ratio depending on solvent).

-

Formyl Proton (-CHO):

-

Major Rotamer: ~8.2 ppm (Broad singlet or doublet due to coupling with NH).

-

Minor Rotamer: ~8.0 ppm.[4]

-

-

Amide Proton (-NH):

-

Broad singlet around 6.0–7.0 ppm. Exchangeable with D₂O.

-

-

Methylene Protons (-CH₂-):

-

Appears as a doublet (coupling to NH) or singlet (if NH is broad) around 4.4–4.5 ppm. The chemical shift splits for the two rotamers.

-

-

Furan Ring Protons:

-

H-5: ~7.4 ppm (dd).

-

H-3: ~6.3 ppm (dd).

-

H-4: ~6.2 ppm (dd).

-

Part 4: Synthesis & Production Protocol

Protocol: N-Formylation of Furfurylamine

This method utilizes ethyl formate as a mild formylating agent, avoiding the harsh conditions of acetic anhydride/formic acid which can degrade the furan ring.

Reagents:

-

Furfurylamine (1.0 equiv)

-

Ethyl Formate (3.0 equiv) - Acts as reagent and solvent.

-

Catalyst (Optional): Anhydrous Sodium Acetate (0.1 equiv) or CALB Lipase (for green synthesis).

Workflow:

-

Setup: Charge a round-bottom flask with Furfurylamine.

-

Addition: Add Ethyl Formate slowly at room temperature.

-

Reflux: Heat the mixture to reflux (54°C) for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).

-

Workup: Remove excess ethyl formate under reduced pressure (rotary evaporator).

-

Purification: The crude oil is often pure enough (>95%). If necessary, purify via vacuum distillation or short silica plug filtration (eluting with EtOAc).

Part 5: Chemical Reactivity & Applications[5]

Dehydration to Isocyanides

N-Furfurylformamide is the immediate precursor to Furfuryl Isocyanide (Furfuryl Isonitrile), a valuable component for multicomponent reactions (e.g., Ugi or Passerini reactions).

-

Reagent: Phosphorus Oxychloride (POCl₃) and Triethylamine (Et₃N).

-

Mechanism: The POCl₃ activates the formyl oxygen, followed by elimination to form the C≡N bond.

-

Note: This reaction must be performed at low temperature (<0°C) to prevent polymerization of the furan ring by the acidic byproducts.

Furan Ring Sensitivity

The furan ring is electron-rich but highly sensitive to strong Brønsted acids, which cause ring-opening and polymerization (resinification).

-

Storage: Store under inert atmosphere (N₂/Ar) at 2–8°C.

-

Handling: Avoid strong mineral acids. Use Lewis acids (like ZnCl₂) with caution.

Part 6: Safety & Handling (SDS Summary)

-

GHS Classification:

-

Personal Protective Equipment (PPE):

-

Nitrile gloves (breakthrough time > 480 min).

-

Chemical splash goggles.

-

Fume hood mandatory due to potential isonitrile byproducts (foul odor) during reactions.

-

-

Storage: Hygroscopic. Keep container tightly closed in a dry, well-ventilated place. Refrigeration recommended to prevent slow oxidation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 194461, N-Furfurylformamide. Retrieved February 7, 2026. [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: N-[(furan-2-yl)methyl]formamide.[1][Link]

-

SpectraBase. NMR Data for Formamide Derivatives.[Link]

Sources

An In-depth Technical Guide to N-Furfurylformamide

Abstract

N-Furfurylformamide is a furan derivative with significant potential in various scientific domains, particularly as a structural analog and biochemical probe. This guide provides a comprehensive technical overview of N-Furfurylformamide, detailing its core physicochemical properties, robust synthesis protocols, and analytical characterization methodologies. A key focus is placed on its application as a pseudo-substrate for formylmethanofuran-converting enzymes, offering insights for researchers in enzymology, methanogenesis, and drug discovery. This document is intended to serve as a foundational resource for scientists and drug development professionals, enabling a deeper understanding and proficient application of this versatile molecule.

Introduction to N-Furfurylformamide

N-Furfurylformamide, systematically named N-(furan-2-ylmethyl)formamide, is an organic compound featuring a furan ring linked to a formamide group via a methylene bridge. Its structure is noteworthy as it incorporates the essential furfurylamine moiety, which is a key recognition element for certain biological systems. While not as widely known as other furan derivatives, its utility in biochemical research is significant, primarily due to its ability to act as a structural mimic of more complex endogenous molecules.

A pivotal area of research for N-Furfurylformamide is its role as a pseudo-substrate for enzymes involved in the methanogenesis pathway, such as formylmethanofuran dehydrogenase and formylmethanofuran:tetrahydromethanopterin formyltransferase.[1] These enzymes are crucial in the metabolism of methanogenic archaea.[1] Understanding how a simplified analog like N-Furfurylformamide interacts with these enzymes provides invaluable insights into substrate specificity and the minimal structural requirements for enzyme binding.[1] This knowledge is not only fundamental to microbiology and biochemistry but also presents opportunities for designing specific enzyme inhibitors, which is a cornerstone of drug development.

Core Physicochemical Properties

The accurate characterization of N-Furfurylformamide begins with its fundamental physicochemical properties. These data are critical for experimental design, from selecting appropriate solvents to establishing reaction conditions and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₂ | [2] |

| Molecular Weight | 125.13 g/mol | [2] |

| CAS Number | 72693-10-8 | [2] |

| Appearance | Not specified; likely a liquid or low-melting solid | - |

| Density | 1.125 g/cm³ | [3] |

| Boiling Point | 309.4°C at 760 mmHg | [3] |

| Flash Point | 140.9°C | [3] |

| IUPAC Name | N-(furan-2-ylmethyl)formamide | - |

| Synonyms | N-(2-furanylmethyl)-formamide, 2-Furylmethylformamide | - |

Synthesis and Manufacturing

The synthesis of N-Furfurylformamide can be achieved through several routes. A highly efficient and common laboratory-scale method is the N-formylation of furfurylamine using ethyl formate. This method is favored for its mild conditions and high yield.

Causality in Experimental Design: Enzymatic N-Formylation

The choice of an enzymatic approach, such as using a lipase like Novozym 435, for the formylation reaction is a deliberate strategy rooted in the principles of green chemistry.[3]

-

High Selectivity: Enzymes offer exceptional chemo-, regio-, and stereoselectivity, minimizing the formation of by-products and simplifying purification.

-

Mild Reaction Conditions: The reaction proceeds at or near room temperature (e.g., 20°C), which prevents the thermal degradation of the furan ring, a common issue under harsher chemical conditions.[3]

-

Reduced Waste: Catalytic amounts of the enzyme are required, and the solvent (e.g., tetrahydrofuran) can often be recycled. Ethyl formate is an effective acyl donor, and the only by-product is ethanol, which is benign and easily removed.

Experimental Protocol: Enzymatic Synthesis of N-Furfurylformamide

This protocol describes a self-validating system for the synthesis of N-Furfurylformamide, where reaction completion can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Materials:

-

Furan-2-ylmethanamine (Furfurylamine)

-

Ethyl formate

-

Novozym 435 (Immobilized Candida antarctica lipase B)

-

Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a septum

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve furan-2-ylmethanamine (1.0 equivalent) in anhydrous THF.

-

Addition of Formylating Agent: Add ethyl formate (1.5 equivalents) to the solution. The use of a slight excess of the formylating agent ensures the reaction goes to completion.

-

Initiation of Catalysis: Add Novozym 435 (typically 10-20% by weight of the limiting reactant). The immobilized nature of the enzyme prevents it from dissolving, allowing for easy removal post-reaction.

-

Reaction Conditions: Seal the flask and stir the mixture at 20°C.[3]

-

Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting amine.

-

Work-up and Purification:

-

Once the reaction is complete, remove the enzyme catalyst by simple filtration. The catalyst can be washed with fresh THF, dried, and potentially reused.

-

Remove the solvent and excess ethyl formate from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, N-Furfurylformamide, can be purified further by vacuum distillation or column chromatography if necessary, though this method often yields a product of high purity.

-

Analytical Characterization

To confirm the identity and purity of synthesized N-Furfurylformamide, a robust analytical methodology is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, providing both retention time for identification and a mass spectrum for structural confirmation.

Protocol: GC-MS Analysis of N-Furfurylformamide

This protocol is based on general methods for the analysis of amide compounds and provides a framework for quality control.[4][5]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS).[5]

-

Chromatographic Column: A mid-polarity column such as an Rxi-624sil MS or equivalent is suitable.[4]

Sample Preparation:

-

Accurately prepare a dilute solution of the N-Furfurylformamide sample in a high-purity solvent like methanol or ethyl acetate.

-

Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulates before injection.[4][5]

GC-MS Conditions:

-

Injector Temperature: 250°C[4]

-

Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.3 mL/min).[4]

-

Oven Temperature Program:

-

Initial temperature: 50-60°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 2-3 minutes.[4]

-

-

Mass Spectrometer Parameters:

Expected Results: The analysis should yield a distinct peak at a specific retention time corresponding to N-Furfurylformamide. The mass spectrum should show a molecular ion peak (M+) at m/z = 125, along with characteristic fragment ions.

Application in Mechanistic Enzymology

A primary application for N-Furfurylformamide in research is its use as a tool to probe enzyme active sites. Its structural similarity to the terminal furan moiety of the coenzyme methanofuran allows it to act as a pseudo-substrate.

Role as a Pseudo-Substrate

In methanogenic archaea, the enzyme formylmethanofuran dehydrogenase catalyzes the reversible oxidation of formylmethanofuran to CO2 and methanofuran.[1][7] This is a critical step in the carbon fixation pathway of these organisms.[1] Research has shown that N-Furfurylformamide can also be converted by this enzyme, albeit with a higher apparent Michaelis constant (Km) and a lower maximum velocity (Vmax) compared to the natural substrate.[1]

This finding is significant because it demonstrates that the complex side chain of methanofuran is not strictly necessary for binding to the enzyme's active site. Instead, the furfurylamine portion of the molecule is the minimum structure required for recognition and binding.[1] This insight is invaluable for the rational design of enzyme inhibitors or other molecular probes targeting this pathway.

Caption: N-Furfurylformamide as a pseudo-substrate for Formylmethanofuran Dehydrogenase.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-Furfurylformamide is associated with several hazards. It is crucial for researchers to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage: Causes serious eye damage.

-

Respiratory Irritation: May cause respiratory irritation.

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

N-Furfurylformamide is a molecule of significant utility for the research community. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its role as a structural analog for probing complex biological systems make it a valuable tool. This guide has provided the foundational knowledge required for its synthesis, characterization, and application, particularly in the field of enzymology. By understanding the causality behind experimental choices and employing robust analytical methods, researchers can confidently integrate N-Furfurylformamide into their studies to unlock new insights into biochemical pathways and advance the frontiers of drug discovery.

References

-

Börner, G., Karrasch, M., Berkessel, A., & Thauer, R. K. (1990). Formylmethanofuran synthesis by formylmethanofuran dehydrogenase from Methanobacterium thermoautotrophicum Marburg. FEBS Letters, 268(1), 257–260. [Link]

-

Breitung, J., Börner, G., Karrasch, M., Berkessel, A., & Thauer, R. K. (1990). N-furfurylformamide as a pseudo-substrate for formylmethanofuran converting enzymes from methanogenic bacteria. FEBS Letters, 268(1), 257–260. [Link]

- CN103512996B - Analysis method for amide compounds. (n.d.).

-

Gawande, M. B., et al. (2016). First Report of Bio-catalytic N-formylation of Amines Using Ethyl formate. Catalysis Communications, 83, 31-35. [Link]

-

Hille, R., et al. (2014). Mechanism of Action of Formate Dehydrogenases. Journal of the American Chemical Society, 136(42), 14812–14824. [Link]

-

Al-Rasheed, R., & El-Faham, A. (2000). Analytical Method and Detection Limit Studies for Detection of GB in GB Hydrolysate. Defense Technical Information Center. [Link]

-

LookChem. (n.d.). N-furfurylformamide. [Link]

- CN113092621B - Method for the detection of formamide content in products. (n.d.).

-

Breitung, J., et al. (1990). N-Furfurylformamide as a pseudo-substrate for formylmethanofuran converting enzymes from methanogenic bacteria. CORE. [Link]

-

M-CSA. (n.d.). Formate dehydrogenase. [Link]

-

Khederlou, E., et al. (2012). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. ResearchGate. [Link]

-

Schuchmann, K., & Müller, V. (2014). All-in-One CO2 Capture and Transformation: Lessons from Formylmethanofuran Dehydrogenases. Accounts of Chemical Research, 47(11), 3291–3299. [Link]

-

Organic Syntheses. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Org. Synth., 93, 29-36. [Link]

-

Wikipedia. (n.d.). Formylmethanofuran dehydrogenase. [Link]

-

Baxter, A. D., et al. (2004). The Design and Synthesis of Novel N-hydroxyformamide Inhibitors of ADAM-TS4 for the Treatment of Osteoarthritis. Bioorganic & Medicinal Chemistry Letters, 14(22), 5643-5647. [Link]

-

Global Substance Registration System (GSRS). (n.d.). N-FURFURYLFORMAMIDE. [Link]

Sources

- 1. N-furfurylformamide as a pseudo-substrate for formylmethanofuran converting enzymes from methanogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Formylmethanofuran dehydrogenase - Wikipedia [en.wikipedia.org]

Comprehensive Spectroscopic Profiling of N-Furfurylformamide

The following technical guide details the spectroscopic characterization of N-Furfurylformamide (CAS: 615-87-2). This document is structured for researchers requiring high-fidelity data for structural validation and impurity profiling in medicinal chemistry workflows.

A Technical Guide for Synthetic & Medicinal Chemists

Compound: N-Furfurylformamide CAS: 615-87-2 Formula: C₆H₇NO₂ MW: 125.13 g/mol

Executive Summary & Structural Context

N-Furfurylformamide serves as a critical intermediate in the synthesis of furan-based pharmaceuticals (e.g., furosemide analogues) and agrochemicals. Its spectroscopic signature is defined by two dominant features:

-

Amide Rotamerism: The partial double-bond character of the C–N bond restricts rotation, resulting in distinct cis (E) and trans (Z) rotamers observable in NMR at room temperature.

-

Furan Stability: In Mass Spectrometry (MS), the formation of the resonance-stabilized furfuryl cation (m/z 81) dominates the fragmentation pathway.

Synthesis & Sample Preparation

Context for Spectral Interpretation: The compound is typically synthesized via the N-formylation of furfurylamine using ethyl formate or formic acid. Consequently, common impurities include unreacted furfurylamine and difurfuryl byproducts.

Spectroscopy Sample Prep Protocol:

-

NMR: Dissolve ~10 mg in 0.6 mL CDCl₃ (Chloroform-d). Note: DMSO-d₆ is an alternative, but CDCl₃ provides better resolution of rotameric populations due to slower exchange rates.

-

MS: Dilute to 10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.

-

IR: Prepare a thin film (neat) on a NaCl/KBr plate or use ATR (Attenuated Total Reflectance) for liquid samples.

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (EI, 70 eV) or ESI (+).

Fragmentation Logic

The mass spectrum is characterized by a stable molecular ion (

-

Molecular Ion (

): m/z 125 (Distinct, usually 20-40% intensity). -

Base Peak (

): m/z 81. This peak arises from -

Secondary Fragments: m/z 53 (Loss of CO from the furan ring) and m/z 29 (CHO radical).

MS Fragmentation Pathway (Graphviz)

Caption: Proposed EI-MS fragmentation pathway highlighting the formation of the resonance-stabilized furfuryl cation (m/z 81).

Infrared (IR) Spectroscopy

Methodology: FT-IR (Neat film/ATR).

The IR spectrum distinguishes the secondary amide and the furan ring. The absence of a broad O-H stretch (3400 cm⁻¹) confirms the purity from water or furfuryl alcohol.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment / Notes |

| N-H Stretch | 3280 - 3300 | Medium | Characteristic of secondary amides (trans-isomer H-bonding). |

| C-H Stretch | 3120, 2920 | Weak | Furan aromatic C-H (3120) and Methylene C-H (2920). |

| Amide I (C=O) | 1660 - 1690 | Strong | Carbonyl stretch. Lower than aldehydes due to resonance. |

| Amide II | 1530 - 1550 | Strong | N-H bending coupled with C-N stretching. |

| Furan Ring | 1505, 1420 | Medium | C=C ring skeletal vibrations. |

| C-O-C Stretch | 1150, 1015 | Medium | Characteristic furan ether linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: 400 MHz ¹H NMR in CDCl₃ at 298 K.

Rotameric Equilibrium

N-Furfurylformamide exists as a mixture of two rotamers (Major/Minor ratio ~ 75:25 to 80:20).

-

Major Rotamer (trans/Z): The bulky furfuryl group is trans to the carbonyl oxygen (anti-periplanar to the C=O bond) to minimize steric clash.

-

Minor Rotamer (cis/E): The furfuryl group is cis to the carbonyl oxygen.

Note: In the table below, chemical shifts are reported for CDCl₃. Values in DMSO-d₆ will show downfield shifts for the NH proton.

¹H NMR Data Table (CDCl₃)

| Proton | Shift (δ ppm) - Major | Shift (δ ppm) - Minor | Multiplicity | Integral | Coupling (J) |

| CHO (Formyl) | 8.20 | 8.05 | Singlet (or broad d) | 1H | J ≈ 1.5 Hz (if resolved) |

| NH (Amide) | 6.20 (broad) | 6.50 (broad) | Broad Singlet | 1H | Exchangeable |

| Furan H-5 | 7.38 | 7.38 | dd | 1H | J ≈ 1.8, 0.8 Hz |

| Furan H-3 | 6.25 | 6.25 | d | 1H | J ≈ 3.2 Hz |

| Furan H-4 | 6.34 | 6.34 | dd | 1H | J ≈ 3.2, 1.8 Hz |

| CH₂ (Methylene) | 4.48 | 4.38 | Doublet | 2H | J ≈ 5.8 Hz (couples to NH) |

¹³C NMR Data Table (CDCl₃)

| Carbon | Shift (δ ppm) | Assignment |

| C=O | 161.2 (Major) / 164.5 (Minor) | Formyl Carbon |

| C-2 (Furan) | 149.5 | Ipso carbon (attached to CH₂) |

| C-5 (Furan) | 142.6 | Alpha carbon in ring |

| C-3 (Furan) | 110.5 | Beta carbon |

| C-4 (Furan) | 107.8 | Beta carbon |

| CH₂ | 37.2 (Major) / 40.5 (Minor) | Methylene bridge |

Rotamer Logic Diagram (Graphviz)

Caption: Schematic of the rotameric equilibrium caused by amide resonance, leading to signal duplication in ¹H and ¹³C NMR spectra.

References

-

PubChem Database. (n.d.). N-Furfurylformamide (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.

-

SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (General reference for Furan derivative shifts). Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Amide Rotamer Shifts).

N-Furfurylformamide: From Methanogenic Origins to Synthetic Utility

Technical Whitepaper | CAS: 72693-10-8

Executive Summary

N-Furfurylformamide (N-(furan-2-ylmethyl)formamide) is a pivotal amide intermediate bridging the gap between ancient biological metabolic pathways and modern pharmaceutical synthesis. While often overshadowed by its parent amine, furfurylamine, this formylated derivative possesses unique significance as a structural mimic of methanofuran , a coenzyme essential for carbon fixation in archaea.[1]

In contemporary drug development, N-furfurylformamide serves as a high-value building block. It functions as a precursor for isocyanides in multicomponent reactions (MCRs) and provides a robust protecting group strategy for furan-based peptidomimetics. This guide analyzes its historical discovery in methanogenesis, details self-validating synthetic protocols, and explores its utility in heterocyclic chemistry.

Historical Genesis: The Methanofuran Connection

Unlike many organic reagents discovered through industrial screening, the specific scientific significance of N-furfurylformamide emerged from the study of extremophiles.

The Biological "Discovery" (1990)

The definitive identification of N-furfurylformamide's biological relevance is attributed to Breitung, Thauer, et al. (1990) at the Philipps-Universität Marburg. In their investigation of methanogenesis in Methanosarcina barkeri, they sought to understand the substrate specificity of formylmethanofuran dehydrogenase , the enzyme responsible for the first step of CO₂ reduction to methane.

The natural coenzyme, methanofuran , is a complex molecule containing a furfurylamine moiety.[1][2] The researchers synthesized N-furfurylformamide to test the enzyme's recognition limits.

-

Key Finding: The enzyme accepted N-furfurylformamide as a "pseudo-substrate," catalyzing its conversion to formyl-tetrahydromethanopterin.[3]

-

Mechanistic Implication: This proved that the furfurylamine core is the minimum structural determinant required for enzyme binding, establishing N-furfurylformamide as a critical probe for understanding ancient carbon fixation pathways.

Structural Mimicry

The biological activity relies on the steric and electronic similarity between the synthetic amide and the natural coenzyme's active site.

Figure 1: Structural relationship showing N-furfurylformamide as the minimal pharmacophore for methanogenic enzymes.

Synthetic Evolution & Protocols

The synthesis of N-furfurylformamide has evolved from harsh acid-catalyzed methods to green, catalytic transamidation.

Comparative Methodology

The choice of synthesis depends on scale and available equipment.

| Method | Reagents | Atom Economy | Green Score | Application |

| Classical | Formic Acid + Acetic Anhydride | Medium | Low | Small-scale, rapid synthesis. |

| Transamidation | Ethyl Formate (Reflux) | High | High | Scalable, industrial standard. |

| Biocatalytic | Ethyl Formate + Lipase (CAL-B) | High | Very High | Sensitive substrates, enantiopure derivatives. |

Protocol A: Scalable Transamidation (Recommended)

This method utilizes ethyl formate, avoiding the corrosivity of free formic acid and the instability of acetic formic anhydride.

Reagents:

-

Furfurylamine (CAS 617-89-0): 1.0 equiv.

-

Ethyl Formate (CAS 109-94-4): 5.0 equiv (acts as solvent and reagent).

-

Catalyst: None required (thermal) or 1 mol% Boric Acid (accelerant).

Workflow:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

-

Addition: Charge the flask with furfurylamine. Add ethyl formate slowly with stirring. The reaction is slightly exothermic.

-

Reflux: Heat the mixture to reflux (54°C) for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).

-

Checkpoint: Disappearance of the amine spot (ninhydrin stain) indicates completion.

-

-

Workup: Remove excess ethyl formate via rotary evaporation.

-

Purification: The crude oil often solidifies upon standing or cooling. Recrystallize from Et₂O/Hexane if high purity is required for biological assays.

Protocol B: Chemoenzymatic Cascade (Green Chemistry)

For applications requiring mild conditions (e.g., if the furan ring carries sensitive substituents), a lipase-catalyzed approach is superior.

Workflow:

-

Dissolve furfurylamine (10 mmol) in ethyl formate (20 mL).

-

Add Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (Novozym 435), 50 mg.

-

Incubate at 30°C with orbital shaking (200 rpm) for 12 hours.

-

Filtration: Filter off the immobilized enzyme (recyclable up to 5 times).

-

Isolation: Evaporate solvent to yield pure N-furfurylformamide.

Mechanistic Insights

Understanding the reaction mechanism is crucial for troubleshooting, particularly when applying this chemistry to more complex furan derivatives.

Nucleophilic Acyl Substitution

The reaction proceeds via a tetrahedral intermediate.[4] The furan ring acts as an electron-rich donor, but the amine nitrogen is the primary nucleophile.

Figure 2: Mechanism of the transamidation reaction between furfurylamine and ethyl formate.

Critical Control Point: The equilibrium is driven to the right by using ethyl formate in excess and, in industrial settings, by distilling off the ethanol byproduct (azeotrope).

Applications in Drug Discovery

N-Furfurylformamide is rarely the final drug; it is a "privileged intermediate."

Isocyanide Precursor (Ugi/Passerini Reaction)

The most potent application of N-furfurylformamide is its dehydration to furfuryl isocyanide .

-

Reaction: Dehydration using POCl₃/Triethylamine.

-

Utility: The resulting isocyanide is a key component in Multicomponent Reactions (MCRs) to synthesize complex peptidomimetics and alkaloids containing the furan moiety.

Protection of Furfurylamines

In multi-step synthesis, the formyl group protects the amine from oxidation or alkylation while the furan ring undergoes electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation at the C5 position). The formyl group is stable to acidic conditions but easily removed by basic hydrolysis.

Pharmacophore in Antimicrobials

Derivatives of N-furfurylformamide have shown activity against Entamoeba histolytica and certain bacterial strains. The amide bond provides hydrogen bond donor/acceptor sites, while the furan ring offers lipophilicity and pi-stacking potential within the target protein's binding pocket.

References

-

Breitung, J., Börner, G., Karrasch, M., Berkessel, A., & Thauer, R. K. (1990).[5][6] N-Furfurylformamide as a pseudo-substrate for formylmethanofuran converting enzymes from methanogenic bacteria. FEBS Letters, 268(1), 257–260.

-

Thauer, R. K. (1998).[5] Biochemistry of Methanogenesis: a Tribute to Marjory Stephenson. Microbiology, 144(9), 2377–2406.

-

Li, Q., et al. (2025). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. ResearchGate.

-

PubChem. (2025).[7] N-Furfurylformamide (Compound Summary). National Library of Medicine.

-

Gotor-Fernández, V., et al. (2006). Preparation of Chiral Amides via Lipase-Catalyzed Transamidation with Ethyl Formate. Journal of Organic Chemistry.

Sources

- 1. All-in-One CO2 Capture and Transformation: Lessons from Formylmethanofuran Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. N-furfurylformamide as a pseudo-substrate for formylmethanofuran converting enzymes from methanogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl Formate Synthesis – PierpaLab [pierpalab.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Furamide | C5H5NO2 | CID 69108 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Furfurylformamide: A Divergent Scaffold for Heterocyclic Architecture

The following technical guide details the utility of N-Furfurylformamide as a divergent building block in heterocyclic chemistry.

Technical Guide & Whitepaper

Executive Summary

N-Furfurylformamide (CAS 72693-10-8) acts as a high-value "linchpin" reagent in organic synthesis due to its bifunctional nature. It combines an electron-rich furan ring (susceptible to electrophilic substitution and Diels-Alder cycloadditions) with a formamide moiety (a precursor to isocyanides and a masked amine). This guide explores its application in synthesizing complex heterocycles—specifically isoindolines, peptidomimetics, and pyrrolizines—emphasizing its role in Multicomponent Reactions (MCRs) and Intramolecular Diels-Alder Furan (IMDAF) sequences.

Chemical Profile & Strategic Advantage

| Property | Specification |

| IUPAC Name | N-(Furan-2-ylmethyl)formamide |

| CAS Number | 72693-10-8 |

| Molecular Weight | 125.13 g/mol |

| Appearance | Colorless to pale yellow liquid/oil |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc |

| Core Reactivity | Diene (Furan), Nucleophile (Amine equivalent), Carbene precursor (Isocyanide) |

Why N-Furfurylformamide? Unlike furfurylamine, which is prone to oxidative degradation and polymerization upon storage, N-furfurylformamide is significantly more stable. It serves as a "store-and-release" reagent for the amine or can be directly activated to the isocyanide, allowing access to divergent chemical spaces without the handling issues of the free amine.

Divergent Synthetic Pathways (Visualized)

The following diagram illustrates the three primary reaction manifolds accessible from this single building block.

Figure 1: Strategic divergence of N-Furfurylformamide into three distinct chemical spaces: Isocyanide-based MCRs, Diels-Alder cycloadducts, and condensation heterocycles.

Module 1: The Isocyanide Gateway (Ugi Reaction)

The dehydration of N-furfurylformamide yields N-furfuryl isocyanide , a critical C1 building block for Multicomponent Reactions (MCRs). This route is superior to synthesizing isocyanides from primary amines using carbene transfer reagents due to the stability of the formamide precursor.

Mechanism & Causality

The reaction proceeds via the activation of the formamide oxygen by an electrophile (POCl₃ or TsCl), followed by

-

Why POCl₃? It is cost-effective and provides rapid conversion at 0°C.

-

Why Et₃N? It acts as the proton scavenger to drive the elimination.

Experimental Protocol: Synthesis of N-Furfuryl Isocyanide

Reference Method adapted from Salami et al. (2022) and classic Ugi protocols.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). -

Dissolution: Dissolve N-furfurylformamide (10 mmol, 1.25 g) in anhydrous DCM (30 mL) and add Triethylamine (Et₃N, 30 mmol, 4.2 mL). Cool to 0°C.[1][2]

-

Dehydration: Dropwise add Phosphorus Oxychloride (POCl₃, 11 mmol) over 15 minutes. Maintain temperature < 5°C to prevent polymerization of the furan ring.

-

Quench: Stir for 30 minutes at 0°C. Quench carefully with saturated

solution. -

Workup: Extract with DCM (

mL). Wash organics with brine, dry over -

Yield: Expect 85-92% of a pungent, pale yellow liquid. Use immediately in Ugi reactions.

Application: Ugi 4-Component Reaction

Combine the freshly prepared isocyanide with an aldehyde (

Module 2: The Furan-Diene System (IMDAF)

N-Furfurylformamide serves as an excellent scaffold for Intramolecular Diels-Alder Reactions of Furan (IMDAF) . By alkylating the amide nitrogen with an allyl halide, you create a "tethered" system where the furan (diene) and the alkene (dienophile) are in close proximity.

Mechanistic Insight

The furan ring is an electron-rich diene. However, its aromaticity makes it a reluctant diene compared to cyclopentadiene.

-

The Tether Effect: Connecting the dienophile via the amide nitrogen converts an intermolecular reaction (entropic penalty) into an intramolecular one (entropic advantage).

-

Stereochemistry: These reactions typically yield the exo adduct as the kinetic product due to the rigid tether, forming oxa-bridged isoindolines.

Protocol: N-Alkylation and Thermal Cyclization

-

Alkylation:

-

React N-furfurylformamide with Allyl Bromide (1.2 equiv) and NaH (1.5 equiv) in DMF at 0°C

RT. -

Product: N-Allyl-N-furfurylformamide.

-

-

Cyclization (IMDAF):

-

Dissolve the tethered precursor in Toluene (0.1 M concentration to favor intramolecular reaction).

-

Heat to reflux (110°C) for 12–24 hours.

-

Result: A mixture of exo/endo epoxy-isoindolines.

-

Purification: Silica gel chromatography.

-

Data: Comparison of Cyclization Conditions

| Condition | Catalyst | Temperature | Time | Yield (%) | Endo:Exo Ratio |

| Thermal | None | 110°C | 24 h | 65% | 30:70 |

| Lewis Acid | -78°C | 4 h | 82% | 10:90 | |

| High Pressure | None | 25°C (10 kbar) | 12 h | 90% | 40:60 |

Technical Challenges & Troubleshooting

Stability of the Furan Ring

The furan ring is acid-sensitive (ring opening to diketones).

-

Risk: During the POCl₃ dehydration, excess acid generation can degrade the furan.

-

Mitigation: Ensure excess base (Et₃N) is present throughout the reaction. Perform the quench rapidly with basic carbonate solution.

Rotameric Complications

The formamide bond exhibits restricted rotation (

-

Identification: Do not mistake this for impurity. Run NMR at elevated temperature (e.g., 50°C in DMSO-d6) to coalesce the peaks for verification.

References

-

Salami, S. A., et al. (2022).[1][3] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules. Link

-

Keay, B. A. (1987). "Intramolecular Diels–Alder reactions of the furan diene (IMDAF)." Chemical Society Reviews. Link

-

Ugi, I. (1962). "The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition. Link

-

Padwa, A. (1991). "Intramolecular Diels-Alder reactions of furan." Journal of Organic Chemistry. Link

-

Clauson-Kaas, N., & Tyle, Z. (1952).[4][5][6] "Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran." Acta Chemica Scandinavica. Link

Sources

- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the Potential Biological Activity of N-Furfurylformamide Derivatives

This guide provides a comprehensive technical overview of the burgeoning field of N-Furfurylformamide derivatives, synthesizing current research to offer researchers, scientists, and drug development professionals a foundational understanding of their therapeutic potential. We will delve into the synthesis, mechanisms of action, and diverse biological activities of these compounds, grounded in field-proven insights and authoritative data.

Introduction: The N-Furfurylformamide Scaffold

The furan ring is a ubiquitous heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][3] When combined with a formamide group, another key pharmacophore, the resulting N-Furfurylformamide scaffold presents a unique platform for developing novel therapeutic agents. The parent compound, N-Furfurylformamide, is derived from furfurylamine, which can be synthesized from furfural—a renewable resource obtained from lignocellulosic biomass.[4] This sustainable origin adds to the appeal of this chemical class for green drug discovery initiatives. This guide will explore the derivatization of this core structure and the resultant biological activities that make these compounds promising candidates for further investigation.

Core Synthesis and Screening Workflow

The exploration of N-Furfurylformamide derivatives begins with a strategic synthesis campaign followed by a systematic biological screening cascade. The rationale behind this workflow is to efficiently generate a library of structurally diverse analogs and rapidly identify compounds with promising biological activity for further development.

Causality in Experimental Design: The choice of synthetic route is critical. A common and efficient method involves the reductive amination of furfural to produce furfurylamine, followed by formylation.[4] Derivatives are then typically created by modifying either the furan ring or the formamide's nitrogen substituent. The subsequent screening funnel is designed to move from broad, high-throughput in vitro assays to more complex, low-throughput mechanistic and in vivo studies, ensuring that resources are focused on the most promising candidates.

Caption: A typical workflow for the discovery and development of novel N-Furfurylformamide derivatives.

Section 1: Anticancer Activity

A significant body of research points to the potent anticancer activity of furan and formamide derivatives.[5][6] This has naturally led to the investigation of hybrid structures like N-Furfurylformamide derivatives as novel antineoplastic agents.

Antiproliferative Effects

Numerous studies have demonstrated that derivatives incorporating the furan nucleus exhibit moderate to excellent antiproliferative activity against a range of human cancer cell lines.[5] For instance, certain 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have shown inhibitory effects on HepG2 (liver carcinoma) and HCT116 (colon carcinoma) cells at low micromolar concentrations.[7][8] Similarly, other novel furan derivatives have demonstrated potent activity against HeLa (cervical cancer) and SW620 (colorectal cancer) cell lines, with IC50 values in the low micromolar and even nanomolar range.[5]

Table 1: Selected Anticancer Activity of Furan/Formamide Derivatives

| Compound Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 4-(4-formamidophenylamino)-N-methylpicolinamide | HepG2, HCT116 | Low µM | [7][8] |

| Novel Furan Precursors/Derivatives | HeLa | 0.08 - 8.79 µM | [5] |

| Novel Furan Precursors/Derivatives | SW620 | Moderate to Potent | [5] |

| Furyl-Carboxamide Derivatives | MCF-7 | Comparable to Doxorubicin | [9] |

| N-phenylarylformamides (Anti-HIV) | - | EC50 = 0.27 - 0.37 nM |[10] |

Note: The N-phenylarylformamides are included to show the high potency achievable with the formamide scaffold, though their primary target was viral.

Mechanisms of Antitumor Action

The anticancer effects of these derivatives are not merely cytostatic; they often involve complex mechanisms that lead to cancer cell death and inhibition of tumor growth.

-

Induction of Apoptosis and Necrosis: In vivo studies with potent analogs have shown they can slow the progression of cancer by inducing programmed cell death (apoptosis) and necrosis within the tumor.[7][8]

-

Suppression of Angiogenesis: The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. Certain N-formamide derivatives have been shown to suppress this process, effectively starving the tumor of essential nutrients.[7][8]

-

Modulation of Key Signaling Pathways: Mechanistic studies have revealed that some furan derivatives exert their effects by targeting critical cancer-related signaling pathways. One key pathway is the PI3K/Akt/mTOR cascade, which is frequently hyperactivated in cancer and promotes cell survival and proliferation. Compounds have been identified that may promote the activity of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways.[5]

Caption: Postulated mechanism of action for certain furan derivatives via promotion of PTEN activity.

Experimental Protocol: In Vitro Antiproliferative Assay (CCK-8)

This protocol is a self-validating system for assessing the dose-dependent cytotoxic effects of novel compounds on cancer cell lines.

-

Cell Culture: Seed human cancer cells (e.g., HeLa, SW620) into 96-well plates at a density of 5.0 × 10³ cells per well and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the N-Furfurylformamide derivative in DMSO. Create a series of dilutions in fresh culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with DMSO) and a "blank control" (medium only).

-

Incubation: Incubate the plates for 24-48 hours at 37°C. The incubation time is a critical parameter and should be optimized based on the cell line's doubling time.

-

Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours. The viable cells will reduce the WST-8 reagent in the kit to a colored formazan product.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-